

# An In-depth Technical Guide to 2-hydroxy-1,3,5-benzenetricarbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Hydroxybenzene-1,3,5-tricarbaldehyde

**Cat. No.:** B1306181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-1,3,5-benzenetricarbaldehyde, a key organic compound with significant applications in the synthesis of advanced materials and as an intermediate in the fine chemical and pharmaceutical industries.<sup>[1]</sup> This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.

## Compound Identification and Properties

The formal IUPAC name for the compound is **2-hydroxybenzene-1,3,5-tricarbaldehyde**.<sup>[2][3]</sup> It is also commonly referred to as 2-hydroxy-1,3,5-benzenetricarboxaldehyde.<sup>[4]</sup>

The key quantitative properties of **2-hydroxybenzene-1,3,5-tricarbaldehyde** are summarized in the table below for easy reference and comparison.

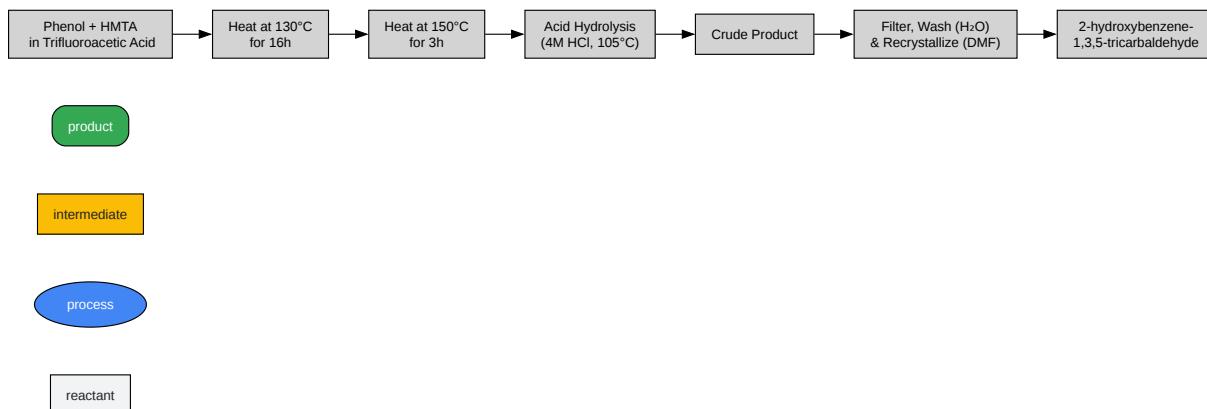
| Property            | Value                                                                   | Reference(s) |
|---------------------|-------------------------------------------------------------------------|--------------|
| Molecular Formula   | C <sub>9</sub> H <sub>6</sub> O <sub>4</sub>                            | [2][5]       |
| Molecular Weight    | 178.14 g/mol                                                            | [2][5]       |
| Appearance          | White to yellow powder/crystal                                          | [4]          |
| Melting Point       | 179 °C - 204 °C                                                         | [4]          |
| Boiling Point       | 282.9 ± 40.0 °C at 760 mmHg                                             | [5]          |
| Density             | 1.5 ± 0.1 g/cm <sup>3</sup>                                             | [5]          |
| pKa                 | 4.17                                                                    | [6]          |
| UV max (in Ethanol) | 335 nm                                                                  | [7]          |
| Solubility          | Limited in water and most organic solvents; Soluble in DMSO and hot DMF | [6][7]       |
| Flash Point         | 139.1 ± 23.8 °C                                                         | [5]          |
| CAS Number          | 81502-74-1                                                              | [2][5]       |

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy Type                     | Data                                         | Reference(s) |
|---------------------------------------|----------------------------------------------|--------------|
| <sup>1</sup> H NMR (DMSO-d6, 400 MHz) | δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H) | [8]          |

## Synthesis and Experimental Protocols

**2-hydroxybenzene-1,3,5-tricarbaldehyde** can be prepared through a convenient one-step synthesis from phenol using the Duff formylation reaction.[8][9][10] This method utilizes hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as the formylating system.[9][10]


This protocol details a facile, one-step procedure for the preparation of the title compound.

**Materials:**

- Phenol (3.6 g, 38.2 mmol)
- Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)
- Trifluoroacetic acid (TFA) (35 mL)
- Hydrochloric acid (HCl), 4 M aqueous solution (50 mL)
- Deionized water
- Dimethylformamide (DMF) for recrystallization

**Procedure:**

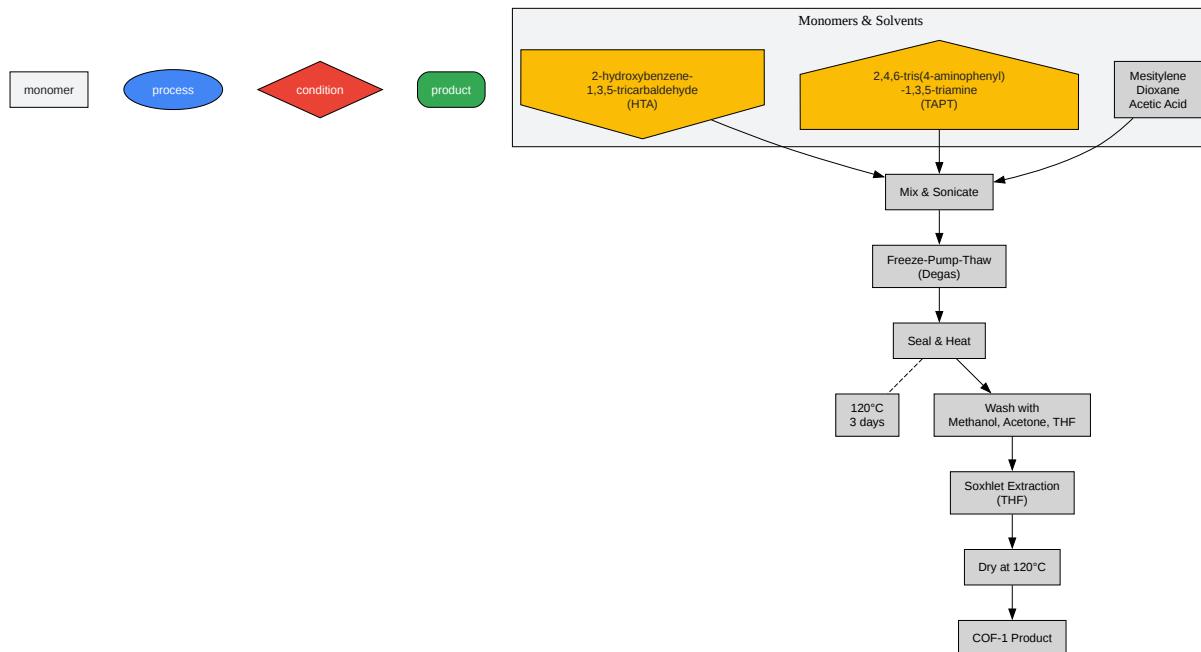
- Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction flask.
- Stir the mixture at 130 °C for 16 hours.
- Increase the temperature and heat the mixture to 150 °C for 3 hours.
- Cool the reaction mixture to 120 °C.
- Carefully add 50 mL of 4 M HCl solution.
- Heat the mixture at 105 °C for an additional 30 minutes.
- Allow the mixture to cool to room temperature.
- Filter the crude product and wash thoroughly with water.
- Recrystallize the collected solid from hot dimethylformamide (DMF) to yield the purified product as a pink or yellowish solid.[6][8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-hydroxybenzene-1,3,5-tricarbaldehyde**.

## Applications in Materials Science: Covalent Organic Frameworks (COFs)

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is a critical building block (linker) for the synthesis of Covalent Organic Frameworks (COFs) due to its trifunctional aldehyde nature.<sup>[1][8][9]</sup> COFs are a class of porous, crystalline polymers with potential applications in gas storage, separation, and catalysis.<sup>[11][12]</sup>


This protocol describes the synthesis of a specific Covalent Organic Framework, designated COF-1, via a Schiff base condensation reaction.

## Materials:

- **2-hydroxybenzene-1,3,5-tricarbaldehyde (HTA)** (26.72 mg, 0.15 mmol)
- 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)
- Mesitylene (2.5 mL)
- Dioxane (2.5 mL)
- 6 M Acetic acid (0.5 mL)
- Dry solvents for washing (Methanol, Acetone, THF)

## Procedure:

- Charge a 20 mL Pyrex tube with **2-hydroxybenzene-1,3,5-tricarbaldehyde (HTA)** and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).
- Add mesitylene, dioxane, and 6 M acetic acid to the tube.
- Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.
- Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the contents.
- Seal the tube and heat it at 120 °C for 3 days. A deep red-colored material should form.
- After cooling, collect the product and wash it sequentially with dry methanol, acetone, and THF.
- Perform a final wash using a Soxhlet extractor with THF for 12-18 hours.
- Dry the final product at 120 °C for 6 hours to obtain COF-1.<sup>[8]</sup>

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of COF-1.

## Safety and Handling

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is classified with GHS07 pictograms, indicating it can be a hazard.[13]

- Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H302: Harmful if swallowed.[13]
- H335: May cause respiratory irritation.[13]

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

- Signal Word: Warning.[13]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is a highly functionalized aromatic aldehyde with significant utility in synthetic chemistry. Its well-established synthesis and reactivity make it a valuable precursor for complex molecules and advanced materials like Covalent Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging this versatile compound for innovative applications in drug development and materials science.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | C9H6O4 | CID 2794902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydroxybenzene-1,3,5-tricarbaldehyde - C9H6O4 | CSSB00000040782 [chemspace.com]
- 4. 2-Hydroxy-1,3,5-benzenetricarbaldehyde | 81502-74-1 | TCI AMERICA [tcichemicals.com]
- 5. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | CAS#:81502-74-1 | Chemsoc [chemsrc.com]
- 6. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 7. 2-HYDROXY-1,3,5-BENZENETRICARBALDEHYDE | 81502-74-1 [chemicalbook.com]
- 8. [rsc.org](http://rsc.org) [rsc.org]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [lookchem.com](http://lookchem.com) [lookchem.com]
- 11. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]
- 13. 2-Hydroxybenzene-1,3,5-tricarbaldehyde | 81502-74-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-hydroxy-1,3,5-benzenetricarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306181#2-hydroxy-1-3-5-benzenetricarbaldehyde-iupac-name>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)